Levetiracetam-d3

Übersicht

Beschreibung

Levetiracetam-d3 is a deuterated form of levetiracetam, an anticonvulsant medication used primarily to treat epilepsy. The deuterium atoms in this compound replace some of the hydrogen atoms in the original levetiracetam molecule, which can potentially alter its pharmacokinetic properties. Levetiracetam itself is known for its effectiveness in controlling seizures and its favorable safety profile.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of levetiracetam-d3 involves the incorporation of deuterium atoms into the levetiracetam molecule. One common method is the catalytic hydrogenation of the corresponding nitrile precursor in the presence of deuterium gas. This process typically requires a palladium or platinum catalyst under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput screening methods to identify suitable catalysts and optimize reaction conditions. The final product is purified using techniques such as high-performance liquid chromatography to ensure the desired deuterium incorporation and purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

Levetiracetam-d3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

Reduction: The compound can be reduced to its alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Levetiracetam-d3 is utilized extensively across several scientific disciplines due to its distinctive properties:

- Chemistry : It serves as a model compound for studying deuterium isotope effects in chemical reactions. The presence of deuterium can influence reaction kinetics and mechanisms, making it valuable for research in isotope effects.

- Biology : Researchers employ this compound to investigate the metabolic pathways and pharmacokinetics of deuterated drugs. The deuterium substitution can alter the pharmacokinetic profile, providing insights into drug metabolism and efficacy.

- Medicine : There is ongoing research into the potential of this compound to enhance the efficacy and safety profiles of anticonvulsant therapies. Its unique properties may lead to improved therapeutic outcomes in patients with epilepsy .

- Industry : this compound is also involved in the development of new pharmaceutical formulations and drug delivery systems, leveraging its chemical stability and unique pharmacological characteristics.

Clinical Case Studies

Several clinical case studies highlight the applications and effects of this compound:

Case Study 1: Rhabdomyolysis Induction

A report documented four cases of suspected levetiracetam-induced asymptomatic rhabdomyolysis. In these cases, patients experienced elevated creatine kinase levels without muscle pain or weakness after treatment with levetiracetam. Upon switching medications, significant improvements were noted, suggesting a direct link between levetiracetam administration and rhabdomyolysis .

Case Study 2: Multiple Chemical Sensitivity

A study described a patient with multiple chemical sensitivity who showed significant improvement after being treated with levetiracetam. The patient’s symptoms resolved within two days of starting treatment, indicating that levetiracetam may have broader therapeutic applications beyond epilepsy .

Case Study 3: Neuropathic Pain Management

Research has indicated that levetiracetam can be effective in managing neuropathic pain. Patients with conditions like multiple sclerosis reported significant pain relief when treated with levetiracetam over extended periods .

Comparative Data Table

The following table summarizes key findings from various studies regarding the applications of this compound:

Wirkmechanismus

Levetiracetam-d3 exerts its effects by binding to the synaptic vesicle protein 2A (SV2A) in the brain. This interaction modulates neurotransmitter release and stabilizes neuronal activity, thereby preventing seizures. Additionally, this compound affects calcium homeostasis and interacts with gamma-aminobutyric acid (GABA) receptors, contributing to its anticonvulsant properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Brivaracetam: Another anticonvulsant that also targets SV2A but has a different chemical structure.

Keppra (levetiracetam): The non-deuterated form of levetiracetam-d3.

Oxcarbazepine: An anticonvulsant with a different mechanism of action, primarily affecting sodium channels.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and reduce the formation of toxic metabolites. This makes it a valuable compound for both research and therapeutic applications .

Biologische Aktivität

Levetiracetam-d3 is a deuterated form of levetiracetam, a well-known antiepileptic drug (AED) primarily used in the management of various seizure types, including partial onset, myoclonic, and generalized tonic-clonic seizures. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical implications, and case studies reflecting its therapeutic efficacy and safety profile.

This compound operates through several mechanisms that contribute to its anticonvulsant effects:

- Binding to SV2A : The primary mechanism involves binding to synaptic vesicle protein 2A (SV2A), which is crucial for regulating neurotransmitter release. This interaction is believed to modulate synaptic transmission and reduce excitatory neurotransmission, thereby exerting an anticonvulsant effect .

- Calcium Channel Modulation : this compound has been shown to inhibit N-type calcium channels, which play a role in neurotransmitter release. This inhibition may contribute to its overall anticonvulsant properties .

- GABAergic Influence : Although it does not directly affect GABAergic or glutamatergic receptors, this compound may indirectly enhance GABAergic transmission, further supporting its use in seizure control .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Absorption : It is rapidly absorbed with an oral bioavailability close to 100%. Peak plasma concentrations are typically reached within one hour after administration .

- Metabolism : The drug is minimally metabolized, primarily undergoing hydrolysis to form inactive metabolites. It does not significantly interact with the cytochrome P450 enzyme system, reducing the risk of drug-drug interactions .

- Elimination : Approximately 66% of the administered dose is excreted unchanged via the kidneys. The plasma half-life ranges from 6 to 8 hours but can be prolonged in elderly patients or those with renal impairment .

Clinical Efficacy and Case Studies

Several studies highlight the clinical efficacy of this compound in managing epilepsy:

- Case Study 1 : A young female patient with status epilepticus was treated with levetiracetam (3 g loading dose followed by 1 g twice daily). While her seizures were controlled, she developed acute kidney injury attributed to the medication. Upon discontinuation and switching to lacosamide, her renal function improved significantly without the need for dialysis .

- Case Study 2 : In another instance involving four patients treated with levetiracetam for seizure control, asymptomatic rhabdomyolysis was observed. Despite elevated creatine kinase (CK) levels, no muscle pain was reported. The condition resolved after switching medications .

Comparative Data Table

| Parameter | This compound | Standard Levetiracetam |

|---|---|---|

| Bioavailability | ~100% | ~100% |

| Peak Plasma Concentration | ~1 hour | ~1 hour |

| Half-Life | 6-8 hours | 6-8 hours |

| Major Metabolite | Inactive metabolites | Inactive metabolites |

| Renal Excretion | ~66% unchanged | ~66% unchanged |

Broader Implications

Recent research suggests that beyond its anticonvulsant properties, this compound may have neuroprotective and anti-inflammatory effects. These properties position it as a potential candidate for repurposing in other neurological conditions beyond epilepsy .

Eigenschaften

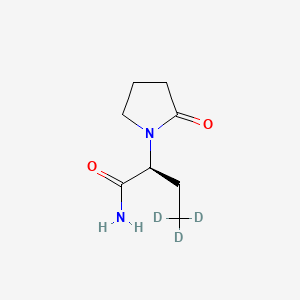

IUPAC Name |

(2S)-4,4,4-trideuterio-2-(2-oxopyrrolidin-1-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12)/t6-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHUVLMMVZITSG-FYFSCIFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N)N1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C[C@@H](C(=O)N)N1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662056 | |

| Record name | (2S)-2-(2-Oxopyrrolidin-1-yl)(4,4,4-~2~H_3_)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217851-16-5 | |

| Record name | (2S)-2-(2-Oxopyrrolidin-1-yl)(4,4,4-~2~H_3_)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.